molecular formula C26H29NO2 B13843136 (Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol

(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol

Cat. No.: B13843136
M. Wt: 387.5 g/mol
InChI Key: QAGVXWXILXYJOW-OCEACIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Alpha-Hydroxy Tamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is known for its potent anti-estrogenic properties and plays a crucial role in the pharmacological activity of tamoxifen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Alpha-Hydroxy Tamoxifen involves several steps, starting from commercially available starting materials. One common method includes the direct carbolithiation of diphenylacetylenes followed by cross-coupling with alkenyllithium reagents. This method employs a highly active palladium nanoparticle-based catalyst, which ensures high (Z/E) selectivity and good yield . Another approach involves the McMurry coupling of two ketones, which constructs the alkene fragment in tamoxifen .

Industrial Production Methods

Industrial production of (Z)-Alpha-Hydroxy Tamoxifen typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-Alpha-Hydroxy Tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

(Z)-Alpha-Hydroxy Tamoxifen has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-Alpha-Hydroxy Tamoxifen involves its binding to estrogen receptors, thereby blocking the effects of estrogen on hormone receptor-positive breast cancer cells. This binding prevents estrogen from promoting the growth and proliferation of cancer cells. Additionally, the compound can undergo metabolic activation to form DNA adducts, which may contribute to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Alpha-Hydroxy Tamoxifen is unique due to its specific (Z)-isomer configuration, which contributes to its distinct binding affinity and activity at estrogen receptors. This configuration also influences its metabolic stability and pharmacological profile, making it a valuable compound in breast cancer research and therapy .

Properties

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

IUPAC Name

(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-11-6-4-7-12-21)26(22-13-8-5-9-14-22)23-15-10-16-24(19-23)29-18-17-27(2)3/h4-16,19-20,28H,17-18H2,1-3H3/b26-25+

InChI Key

QAGVXWXILXYJOW-OCEACIFDSA-N

Isomeric SMILES

CC(/C(=C(/C1=CC=CC=C1)\C2=CC(=CC=C2)OCCN(C)C)/C3=CC=CC=C3)O

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC(=CC=C2)OCCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.